molecular formula C17H14BrN3O2 B14933906 N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B14933906
M. Wt: 372.2 g/mol
InChI Key: GBJCWTIITSMKMS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex heterocyclic compound. It belongs to the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The compound’s structure includes a bromophenyl group, a methyl group, and a cyclopenta[b][1,2]oxazolo[4,5-e]pyridine core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-amino-3-hydroxypyridine with 4-bromobenzoic acid under specific conditions to form the oxazole ring . The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can be compared to other oxazole derivatives such as:

    Aleglitazar: An antidiabetic compound with a similar oxazole core.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Biological Activity

N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a cyclopenta[b][1,2]oxazole framework with a bromophenyl substituent. Its molecular formula is C16H16BrN3O, and it exhibits properties typical of heterocyclic compounds.

PropertyValue
Molecular Weight364.22 g/mol
Melting PointNot determined
SolubilitySoluble in DMSO
LogP3.5

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have been tested against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of related compounds on human pancreatic (Patu8988), gastric (SGC7901), and hepatic (SMMC7721) cancer cell lines using MTT assays and flow cytometry. The results demonstrated that these compounds could significantly inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, one derivative showed an IC50 value of 0.212 µM against MAO-B, indicating potent inhibitory activity .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research indicates that certain derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases such as Alzheimer's.

Table 2: Inhibitory Activity Against Cholinesterases

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound A0.2640.024
N-(4-bromophenyl)...Not specifiedNot specified

This suggests that the compound's structural features may confer selective inhibition properties, which could be beneficial for therapeutic applications in neurodegeneration .

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways associated with cancer progression and neurodegeneration.

Properties

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

N-(4-bromophenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C17H14BrN3O2/c1-9-14-15(16(22)19-11-7-5-10(18)6-8-11)12-3-2-4-13(12)20-17(14)23-21-9/h5-8H,2-4H2,1H3,(H,19,22)

InChI Key

GBJCWTIITSMKMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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